1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
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Overview
Description
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline: and 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid are two distinct chemical compounds with unique structures and properties The former is an isoquinoline derivative, while the latter is a purine derivative
Preparation Methods
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
The synthesis of 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline typically involves the reaction of 3,4-diethoxybenzyl chloride with 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
The preparation of 2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid involves the condensation of 1,3-dimethyluric acid with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aqueous medium under reflux conditions .
Chemical Reactions Analysis
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction with hydrogen in the presence of a palladium catalyst can yield the fully saturated isoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
This compound can undergo:
Hydrolysis: Acidic or basic hydrolysis can yield the corresponding purine and acetic acid derivatives.
Esterification: Reaction with alcohols in the presence of an acid catalyst can form esters.
Amidation: Reaction with amines can yield amide derivatives.
Scientific Research Applications
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
Chemistry: Utilized in the synthesis of purine derivatives.
Biology: Studied for its role in cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) and as an analgesic
Mechanism of Action
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
The mechanism of action involves interaction with cellular targets such as enzymes and receptors. It may inhibit specific enzymes or bind to receptors, leading to altered cellular functions and therapeutic effects .
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
This compound acts by inhibiting specific enzymes involved in purine metabolism. It may also interact with adenosine receptors, leading to various physiological effects such as bronchodilation and pain relief .
Comparison with Similar Compounds
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Similar compounds include:
Ethaverine: Another isoquinoline derivative with vasodilatory properties.
Papaverine: An isoquinoline alkaloid used as a smooth muscle relaxant.
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid
Theophylline: A purine derivative used as a bronchodilator.
Caffeine: A well-known stimulant that also belongs to the purine class of compounds.
Properties
Molecular Formula |
C33H42N5O8+ |
---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid |
InChI |
InChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4,6H,3H2,1-2H3/p+1 |
InChI Key |
KERLFKFQMBQMGI-UHFFFAOYSA-O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(=O)O |
Origin of Product |
United States |
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